molecular formula C12H14N4 B1420323 N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine CAS No. 1095118-30-1

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine

Cat. No. B1420323
M. Wt: 214.27 g/mol
InChI Key: IXXZZAXEPBBYGW-UHFFFAOYSA-N
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Description

“N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine” is a chemical compound with the CAS Number: 1095118-30-1. It has a molecular weight of 214.27 and an IUPAC name of N-[4-(1H-1,2,4-triazol-1-yl)benzyl]cyclopropanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties may require additional experimental data.

Scientific Research Applications

Triazole Derivatives and Biological Activities

Triazoles, including 1,2,4-triazole derivatives, have been extensively studied due to their broad spectrum of biological activities. These compounds serve as key scaffolds in drug discovery, with applications extending to antimicrobial, antitumoral, antiviral, and anti-inflammatory agents, among others. The structural versatility of triazoles allows for significant modifications, leading to novel entities with potential therapeutic applications (Ferreira et al., 2013; Kaushik et al., 2019).

Synthesis and Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles, a closely related category, highlights the relevance of triazole derivatives in various fields, including pharmaceutical chemistry. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, catalyzed by copper(I), is a pivotal reaction in forming these compounds, illustrating the importance of triazoles in synthetic chemistry (Kaushik et al., 2019).

Chemical Inhibitors and Drug Interactions

Triazole derivatives also play a role as chemical inhibitors, impacting the activity of enzymes such as Cytochrome P450 isoforms in human liver microsomes. This interaction is crucial for understanding drug-drug interactions and the metabolic pathways of various pharmaceuticals (Khojasteh et al., 2011).

Therapeutic Potential

The therapeutic potential of triazole derivatives is vast, with ongoing research exploring their use in treating conditions such as epilepsy and other CNS disorders. The versatility of the triazole scaffold allows for the development of compounds with specific pharmacological profiles, suitable for addressing a wide range of medical conditions (Wang & Liu, 2021).

Future Directions

The future directions for “N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine” and related compounds could involve further exploration of their anticancer properties. The 1,2,4-triazole benzoic acid hybrids, for example, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXZZAXEPBBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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